Sorbicillactone A
Description
Overview of Sorbicillinoid Natural Products
Sorbicillinoids are a family of fungal hexaketide metabolites, meaning their core structure originates from a polyketide pathway. nih.govnih.gov The foundational precursor for this class is sorbicillin (B1241578), first isolated from Penicillium notatum in 1948. nih.govrsc.org Since then, over 170 sorbicillinoids have been identified from various terrestrial and marine fungi, including those from the genera Penicillium, Trichoderma, Acremonium, and Aspergillus. rsc.orgnih.govnih.gov
The structural diversity of sorbicillinoids is a defining feature of the class. rsc.org These compounds are categorized based on their structural complexity, which arises from various biosynthetic transformations of the sorbicillin core, such as oxidative dearomatization and subsequent dimerization or trimerization. nih.govresearchgate.net The presence of a sorbyl side chain is another characteristic feature. nih.govnih.gov
The main structural groups are:
Monomeric Sorbicillinoids: These are the simplest forms, including sorbicillin and its direct derivatives. nih.govresearchgate.net
Dimeric Sorbicillinoids (Bisorbicillinoids): These are formed from the combination of two sorbicillinoid monomers, often through Diels-Alder or Michael-type reactions. d-nb.inforesearchgate.netresearchgate.net
Trimeric Sorbicillinoids: These complex structures consist of three sorbicillinoid units. nih.govnih.gov
Hybrid Sorbicillinoids: This group includes sorbicillinoid moieties linked to other chemical structures. nih.govresearchgate.net
Sorbicillactone A is unique as it is the first discovered sorbicillinoid to incorporate a nitrogen atom, classifying it as a novel type of 'sorbicillin alkaloid'. researchgate.netnih.govcurtin.edu.au This feature sets it apart from other members of the sorbicillinoid family. nih.gov
Table 1: Structural Classification of Sorbicillinoids
| Class | Description | Representative Compounds |
| Monomeric | Single hexaketide-derived units. | Sorbicillin, Sorbicillinol, Oxosorbicillinol |
| Dimeric | Composed of two sorbicillinoid monomers. | Bisorbicillinol, Trichodimerol, Demethyltrichodimerol |
| Trimeric | Composed of three sorbicillinoid units. | Trisorbicillinoids |
| Hybrid | Sorbicillinoid core linked to other molecular fragments. | Spirosorbicillinols |
| Alkaloids | Nitrogen-containing sorbicillinoids. | This compound, Sorbicillactone B |
The sorbicillinoid class of natural products is known for a broad spectrum of pharmaceutically relevant biological activities. rsc.org These activities are a direct result of their diverse and often complex chemical structures. d-nb.info
Reported activities include:
Cytotoxic Activity: Many sorbicillinoids have demonstrated the ability to kill cancer cells. rsc.orgnih.gov
Antimicrobial and Antifungal Activity: The class includes compounds that inhibit the growth of bacteria and fungi. rsc.orgnih.govnih.gov
Antiviral Activity: Some members, including this compound, have shown potential against viruses like HIV-1. nih.govcurtin.edu.augoogle.com
Anti-inflammatory Activity: Certain sorbicillinoids can reduce inflammation. rsc.orgnih.gov
Antioxidant Activity: The ability to scavenge free radicals, such as DPPH radicals, has been reported for several sorbicillinoids. nih.govnih.gov
Phytotoxic Activity: Some compounds exhibit toxicity to plants. rsc.orgnih.gov
Table 2: Overview of Biological Activities of the Sorbicillinoid Class
| Biological Activity | Description |
| Cytotoxic | Activity against various cancer cell lines, such as murine leukemic lymphoblasts (L5178y). researchgate.netcurtin.edu.au |
| Antimicrobial | Inhibition of bacterial growth, including Staphylococcus aureus. nih.gov |
| Antifungal | Inhibition of fungal growth, including Cryptococcus neoformans. nih.gov |
| Antiviral | Activity against viruses, notably protecting human T-cells from the cytopathic effects of HIV-1. nih.govcurtin.edu.au |
| Anti-inflammatory | Potential to reduce inflammatory responses. rsc.orggoogle.com |
| Antioxidant | Radical scavenging properties. nih.govnih.gov |
| Phytotoxic | Toxic effects on plant species. rsc.orgnih.gov |
Structural Diversity within the Sorbicillinoid Class
Discovery and Isolation of this compound
This compound was identified as a structurally unprecedented natural product through research focused on discovering bioactive compounds from marine-derived microorganisms. nih.govnih.gov
This compound is a secondary metabolite produced by a fungus, not the marine sponge it was found on. researchgate.netgoogle.com This highlights the role of microorganisms living in symbiosis with larger marine organisms as a prolific source of novel bioactive substances. google.com
The compound was first isolated from a strain of the fungus Penicillium chrysogenum. nih.govgoogle.com This fungus was identified as the producer of this compound, which accumulates both within the fungal biomass and is also released into the culture medium during cultivation. nih.govgoogle.com Further screening of various P. chrysogenum strains isolated from different marine sources, including algae and sediments, has been conducted to find producers with higher yields. nih.gov
The specific strain of Penicillium chrysogenum that led to the discovery of this compound was isolated from a sample of the Mediterranean marine sponge Ircinia fasciculata. researchgate.netgoogle.comgoogle.com The fungus was found living as a symbiont within the sponge, which was collected from the Bay of Fetovaia on the island of Elba. google.comgoogle.com This association underscores the potential of marine invertebrates as hosts for microorganisms capable of producing unique and biologically active compounds. nih.gov
Isolation from Penicillium chrysogenum Strains
Context of the BIOTECmarin Research Initiative
The discovery of this compound was a direct result of the BIOTECmarin research initiative, a German Center of Excellence focused on the molecular biotechnology and natural products of marine sponges and their associated microorganisms. researchgate.netnih.govscispace.com This program aimed to identify and characterize novel natural products with potential biomedical applications. researchgate.netscispace.com The initiative fostered a collaborative environment that was crucial for the isolation, chemical characterization, and biological evaluation of this compound. nih.govresearchgate.net One of the key objectives of BIOTECmarin was to develop sustainable methods for producing promising compounds, such as this compound, on a larger scale for further preclinical studies. researchgate.net
Unique Structural Features of this compound
The chemical structure of this compound is what truly sets it apart from other known natural products. It is composed of sorbicillinol, alanine (B10760859), and fumaric acid building blocks. researchgate.netnih.gov This combination results in a complex and unprecedented molecular architecture.
Classification as a Novel-Type Alkaloid
This compound is classified as a novel-type alkaloid. nih.govacademicjournals.org Alkaloids are a large and diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms. The inclusion of a nitrogen atom within the sorbicillinoid framework was a groundbreaking discovery. nih.gov
Significance as the First Nitrogen-Containing Sorbicillinoid
Prior to the discovery of this compound, the sorbicillinoid family of fungal metabolites was known for its diverse and often complex carbon-based structures. researchgate.netrsc.org However, none of the previously identified sorbicillinoids contained nitrogen. nih.gov this compound, along with the co-isolated Sorbicillactone B, were the first examples of nitrogen-containing sorbicillinoids, thus establishing a new subclass of these compounds. researchgate.netnih.gov This finding expanded the known chemical diversity of the sorbicillinoid family and opened new avenues for biosynthetic and synthetic research. researchgate.net
Unprecedented Bicyclic Lactone Framework
The structural novelty of this compound is further emphasized by its unique bicyclic lactone framework. nih.govresearchgate.net This intricate ring system is fused and appears to be biosynthetically derived from sorbicillin. nih.gov The formation of this bicyclic structure is a result of a remarkable and previously unseen biosynthetic pathway. nih.govresearchgate.net The complexity of this framework has presented a significant challenge and opportunity for synthetic chemists, inspiring the development of innovative synthetic strategies to construct this unique molecular architecture. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO8 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(E)-4-[[(3S,3aR,4Z,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23NO8/c1-5-6-7-8-12(23)15-16(27)11(2)18(28)21(4)17(15)20(3,19(29)30-21)22-13(24)9-10-14(25)26/h5-10,17,23,27H,1-4H3,(H,22,24)(H,25,26)/b6-5+,8-7+,10-9+,15-12+/t17-,20+,21+/m1/s1 |
InChI Key |
JACNBJFTXZEQNC-CVHNVBPNSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=C/1\[C@H]2[C@@](C(=O)C(=C1O)C)(OC(=O)[C@@]2(C)NC(=O)/C=C/C(=O)O)C)/O |
Canonical SMILES |
CC=CC=CC(=C1C2C(C(=O)C(=C1O)C)(OC(=O)C2(C)NC(=O)C=CC(=O)O)C)O |
Synonyms |
sorbicillactone A |
Origin of Product |
United States |
Ii. Biosynthetic Pathways of Sorbicillactone a
Precursor Identification and Elucidation
The structural backbone of Sorbicillactone A is derived from several key precursor molecules. Through isotopic labeling studies and genetic analysis, researchers have identified the fundamental components that contribute to its unique architecture. geomar.deresearchgate.net
Hexaketide Origin of the Sorbicillinoid Core
The foundation of all sorbicillinoids, including this compound, is a hexaketide scaffold. nih.govnih.gov This was established through stable-isotope labeling experiments which demonstrated the polyketide origin of this family of natural products. rsc.org The hexaketide structure, specifically the sorbicillin (B1241578) core, provides the initial framework upon which further chemical modifications occur. Sorbicillinoids are a diverse group of yellow pigments produced by various fungi, and sorbicillin was the first to be characterized. nih.gov
Incorporation of Alanine (B10760859) and Fumaric Acid Building Blocks
This compound is distinguished from other sorbicillinoids by the incorporation of nitrogen, a characteristic that led to its classification as the first "sorbicillin alkaloid". nih.gov Its unique structure is formed from the assembly of sorbicillinol, alanine, and fumaric acid building blocks. researchgate.netnih.gov Feeding experiments with 13C-labeled precursors have confirmed the biosynthetic origin of this compound from acetate, alanine, and methionine. geomar.deresearchgate.net However, labeling studies have indicated that fumaric acid itself is not a direct precursor, suggesting the involvement of a related C4 unit in the biosynthetic pathway. nih.gov
Role of Sorbicillinol as a Key Biosynthetic Intermediate
Sorbicillinol is a crucial intermediate in the biosynthesis of the vast majority of sorbicillinoids. rsc.orgresearchgate.net It is formed from the oxidative dearomatization of sorbicillin. researchgate.netrsc.org The versatile reactivity of sorbicillinol allows it to act as a Michael acceptor and donor, as well as a diene and dienophile in cycloaddition reactions, leading to the great structural diversity observed in the sorbicillinoid family. researchgate.netresearchgate.net In the biosynthesis of this compound, it is proposed that an activated form of alanine adds to sorbicillinol, followed by the coupling of a fumaryl-related C4 unit to form the final molecule. nih.gov
Enzymatic Machinery Involved in this compound Biosynthesis
The construction of this compound is orchestrated by a series of specialized enzymes encoded within a biosynthetic gene cluster. These enzymes catalyze the key reactions that assemble and modify the precursor molecules.
Polyketide Synthase (PKS) Involvement in Sorbicillin Formation
The initial steps of sorbicillinoid biosynthesis are governed by polyketide synthases (PKSs). nih.govasm.org In Penicillium chrysogenum, two PKS enzymes, a highly reducing PKS (SorA) and a non-reducing PKS (SorB), work in tandem to produce the sorbicillin core. nih.govnih.gov SorA is responsible for creating the sorbyl side chain, which is then transferred to SorB for further extension and subsequent cyclization to form sorbicillin. rsc.orgfrontiersin.org The gene cluster responsible for sorbicillinoid formation has been identified in P. chrysogenum, and repair of a mutation in the PKS gene restored the production of these compounds in an industrial strain. asm.orgnih.gov
Role of Flavine-Dependent Monooxygenase (SorbC) in Oxidative Dearomatization
A key step in the biosynthesis of all sorbicillinoids is the oxidative dearomatization of sorbicillin to form sorbicillinol. researchgate.net This critical transformation is catalyzed by a flavin-dependent monooxygenase (FMO) named SorbC. researchgate.netrsc.org This enzyme, belonging to the group A flavin monooxygenases, performs an enantioselective oxidative dearomatization. nih.govnih.gov The crystal structure of SorbC from P. chrysogenum has been solved, providing insights into its catalytic mechanism and how it achieves stereoselective control. nih.gov The use of SorbC has been instrumental in the chemoenzymatic total synthesis of this compound, highlighting its significance in both natural and synthetic pathways. researchgate.netnih.govthieme-connect.com
| Precursor Molecule | Role in this compound Biosynthesis |
| Acetate | Ultimate building block for the hexaketide core. |
| Alanine | Provides the nitrogen atom and a portion of the heterocyclic ring. researchgate.netnih.gov |
| Fumaric Acid (related C4 unit) | Contributes a four-carbon unit to the final structure. researchgate.netnih.gov |
| Sorbicillin | The initial hexaketide product of the PKS machinery. rsc.org |
| Sorbicillinol | Key intermediate formed by the oxidation of sorbicillin; undergoes further reactions to form this compound. rsc.orgresearchgate.net |
| Enzyme | Function in this compound Biosynthesis | Gene | Organism |
| Polyketide Synthase (PKS) - SorA | A highly reducing PKS involved in the initial steps of sorbicillin formation. nih.govnih.gov | sorA (pks13, Pc21g05080) | Penicillium chrysogenum |
| Polyketide Synthase (PKS) - SorB | A non-reducing PKS that works with SorA to complete the sorbicillin scaffold. nih.govnih.gov | sorB | Penicillium chrysogenum |
| Flavine-Dependent Monooxygenase (FMO) - SorbC | Catalyzes the crucial oxidative dearomatization of sorbicillin to sorbicillinol. researchgate.netrsc.orgnih.gov | sorC | Penicillium chrysogenum |
Proposed Mechanisms for Michael Additions and Lactonization
The formation of this compound is a hybrid process, categorized as a Michael-type hybrid sorbicillinoid. rsc.org The key transformation involves the reaction between sorbicillinol, which acts as a Michael acceptor, and another molecular building block. rsc.orgnih.gov Isotope labeling experiments have shown that this compound originates from acetate, alanine, and methionine. researchgate.net
The proposed mechanism for the final steps in the biosynthesis of this compound involves a critical Michael addition followed by a lactonization event. rsc.org A chemoenzymatic synthesis approach, which is believed to mimic the natural biosynthetic route, provides insight into this mechanism. nih.govresearchgate.net In this proposed pathway, a fumarylazlactone building block, derived from alanine and a C4-fumaryl unit, serves as the Michael donor. rsc.orgresearchgate.net
The reaction is initiated by the conjugate addition of an enolate form of the fumarylazlactone to the sorbicillinol core. rsc.org It is proposed that the C5 alcohol of sorbicillinol coordinates to this enolate form, facilitating the Michael addition. rsc.org This step is followed by a subsequent lactonization, or ring closure, which leads to the final, stereochemically complex structure of this compound. rsc.org This convergent chemo-enzymatic strategy has been shown to produce this compound with perfect stereocontrol over the three contiguous stereocenters that are established during the reaction. rsc.org
Genetic Basis of this compound Production
The ability of fungi like Penicillium chrysogenum to produce this compound is encoded in their genome within a specific biosynthetic gene cluster (BGC). nih.govresearchgate.net Understanding this genetic blueprint is crucial for both elucidating the biosynthetic pathway and for developing strategies to optimize production.
The genes responsible for the biosynthesis of sorbicillinoids, the family to which this compound belongs, have been identified in fungi such as Penicillium chrysogenum and Trichoderma reesei. researchgate.netfrontiersin.orgfrontiersin.org The core of this pathway is the production of sorbicillinol, the key precursor for this compound. rsc.orgnih.gov The BGC contains genes for two iterative polyketide synthases (iPKS), SorbA and SorbB, which work together to assemble the fundamental hexaketide scaffold of sorbicillin. rsc.orgnih.gov
Following the synthesis of sorbicillin, a crucial modification is carried out by the enzyme SorbC, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase. nih.govfrontiersin.org SorbC catalyzes the oxidative dearomatization of sorbicillin to produce sorbicillinol, a key step that introduces the versatile reactivity needed for subsequent dimerization and hybridization reactions. rsc.orgnih.govmdpi.com The cluster also contains regulatory genes, such as SorR1 (an activator) and SorR2 (a repressor), which orchestrate the expression of the other pathway genes. nih.gov
The table below details the key genes identified in the sorbicillinoid BGC and their respective functions in the pathway leading to the this compound precursor, sorbicillinol.
| Gene Name | Enzyme/Protein | Proposed Function in Sorbicillinoid Biosynthesis |
| sorA | Polyketide Synthase (PKS) | Works with SorbB to synthesize the basic hexaketide scaffold. rsc.orgnih.gov Contains an enoylreductase (ER) domain responsible for forming dihydro-derivatives. nih.gov |
| sorB | Polyketide Synthase (PKS) | Collaborates with SorbA in hexaketide synthesis and catalyzes methylation prior to cyclization. nih.gov |
| sorC | FAD-dependent Monooxygenase | Catalyzes the oxidative dearomatization of sorbicillin and dihydrosorbicillin (B3285229) to form sorbicillinol and dihydrosorbicillinol, respectively. nih.govnih.govmdpi.com |
| sorD | FAD/FMN-containing Dehydrogenase | Implicated in the dimerization of sorbicillinoids through Diels-Alder-like and Michael-addition-like reactions. frontiersin.orgmdpi.com |
| SorR1 | Transcriptional Factor | Acts as the main transcriptional activator for the sorbicillinoid biosynthetic pathway. nih.gov |
| SorR2 | Transcriptional Factor | Functions as a repressor of the sorbicillinoid biosynthetic pathway. nih.gov |
The identification of the sorbicillinoid BGC has opened avenues for pathway engineering to enhance the production of this compound and to generate novel analogs. researchgate.net Biotechnological approaches focus on both optimizing the producing strains and using the genetic components in new contexts.
One primary strategy is the large-scale fermentation of high-producing natural strains, such as Penicillium chrysogenum. nih.gov Production can be significantly enhanced by optimizing culture conditions, including media composition, pH, temperature, and salinity. nih.govresearchgate.net For instance, replacing Bacto-peptone with soybean peptone and maintaining a neutral pH have been shown to increase yields. nih.gov
Genetic engineering offers more targeted approaches. Heterologous expression, which involves transferring the BGC into a more tractable host organism, is a powerful technique. helmholtz-hips.de The sorbicillinoid pathway has been successfully reconstituted in the fungal host Aspergillus oryzae by co-expressing the sor genes from T. reesei, demonstrating the feasibility of producing these compounds in an engineered system. mdpi.comresearchgate.net Advanced cloning methods, such as Direct Pathway Cloning (DiPaC), facilitate the direct amplification and transfer of entire BGCs into overexpression vectors, allowing for manipulation of regulatory elements and gene exchange to improve titers. helmholtz-hips.de
Furthermore, chemoenzymatic synthesis, which combines biological and chemical methods, provides a powerful tool for creating structural diversity. By understanding the biosynthetic mechanism, researchers can supply precursor-directed variations. For example, using derivatives of the fumarylazlactone building block in the final Michael addition step has enabled the synthesis of several unnatural C9 analogs of this compound, which can be evaluated for enhanced biological activity. rsc.orgnih.gov
Iii. Total and Chemoenzymatic Synthesis of Sorbicillactone a and Analogues
Retrosynthetic Analysis and Strategic Approaches
The synthesis of Sorbicillactone A presents unique challenges not typically encountered in the synthesis of other sorbicillinoids. nih.gov Retrosynthetic analyses have guided the development of both purely chemical and chemoenzymatic routes to this complex natural product.
A key strategic element in the synthesis of this compound is the formation of its characteristic bicyclic lactone core. In one of the first total syntheses, a strategy was employed that did not start from the common precursor sorbicillin (B1241578). acs.org This approach allowed for the multigram-scale production of the bicyclic core. acs.org A pivotal step in this strategy is an intramolecular conjugate addition of a tethered malonate, which effectively establishes the lactone ring. acs.orgresearchgate.net
In a more recent and highly efficient chemoenzymatic approach, the bicyclic core is formed through a convergent route. nih.govresearchgate.net This strategy hinges on the enzymatic conversion of sorbicillin to the highly reactive sorbicillinol. researchgate.net The bicyclic system is then constructed via a Michael addition involving a fumarylazlactone building block. nih.govresearchgate.net This key transformation not only builds the core but also sets the stage for the introduction of the nitrogen atom and the side chain.
The introduction of the nitrogen atom is a defining feature of this compound synthesis. In the chemical total synthesis approach, the malonate handle installed during the bicyclic core construction serves as a synthetic anchor for later introducing the amide nitrogen. acs.org
The chemoenzymatic synthesis introduces the nitrogen atom in a more direct and elegant fashion. nih.gov An azlactone derived from an amino acid (specifically, L-alanine for the natural product) is used as a key building block. nih.govrsc.org This azlactone, which contains the requisite nitrogen atom, acts as the nucleophile in a Michael addition to the enzymatically generated sorbicillinol. nih.govthieme-connect.com This reaction directly and stereoselectively forges the C-N bond and the lactone ring in a single step. rsc.org
Achieving precise stereochemical control over the three contiguous stereocenters is a major hurdle in the synthesis of this compound. nih.gov The first total synthesis reported by Volp et al. encountered challenges with diastereoselectivity, particularly during a C-methylation step which predominantly yielded the incorrect C9 epimer. researchgate.net
In stark contrast, the chemoenzymatic approach developed by Müller and Gulder provides excellent stereochemical control. nih.govresearchgate.net The key to this high stereoselectivity is a two-fold strategy. First, the enzyme SorbC catalyzes the enantioselective oxidative dearomatization of sorbicillin to sorbicillinol, establishing the initial stereocenter with high fidelity. nih.govresearchgate.netrsc.org Subsequently, the Michael addition of the fumarylazlactone building block proceeds with remarkable stereoselectivity, leading to the formation of the natural stereoisomer of this compound. nih.govresearchgate.net This method has proven robust, yielding the correct stereochemical outcome even when using sterically demanding amino acids to generate analogues. nih.gov
Introduction of the Nitrogen Atom
Chemical Total Synthesis Methodologies
The first total synthesis of this compound provided a foundational, albeit challenging, route to this complex molecule. This approach relied on a linear sequence of chemical transformations.
More recent synthetic studies have also explored various approaches to construct the challenging amide quaternary center within the five-membered lactone ring, with one key discovery being an intramolecular Michael addition that allowed for the construction of the carbocyclic core with the correct stereochemistry at all stereogenic centers in five steps. ualberta.ca
Interactive Data Tables
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Chemical Total Synthesis (Volp et al.) | Chemoenzymatic Synthesis (Müller & Gulder) |
| Starting Material | Phenol derivative | Sorbicillin |
| Number of Steps | 12 (linear) | 4 (longest linear sequence) |
| Overall Yield | 0.13% | 11% |
| Key Steps | Oxidative dearomatization (PIFA), Intramolecular malonate conjugate addition | Enzymatic oxidative dearomatization (SorbC), Michael addition of fumarylazlactone |
| Stereocontrol | Low diastereoselectivity in C-methylation | High stereoselectivity |
| Final Product | Racemic this compound | Enantiomerically pure this compound |
Table 2: Key Reagents and Enzymes in this compound Synthesis
| Reagent/Enzyme | Role | Synthetic Approach |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidizing agent for dearomatization | Chemical Total Synthesis |
| SorbC | Enzyme for enantioselective oxidative dearomatization | Chemoenzymatic Synthesis |
| Fumarylazlactone | Nucleophile for Michael addition, source of nitrogen and side chain | Chemoenzymatic Synthesis |
| L-Alanine | Precursor for the fumarylazlactone building block | Chemoenzymatic Synthesis |
Strategies for Introducing the Sorbyl Side Chain
The introduction of the characteristic sorbyl side chain is a critical consideration in the total synthesis of sorbicillinoids, including this compound. Synthetic strategies have approached this challenge in fundamentally different ways.
One major strategy involves the late-stage installation of the sorbyl side chain onto a pre-formed core structure. The first total synthesis of racemic this compound relied on this approach, where the bicyclic lactone core was constructed first, followed by the attachment of the sorbyl group near the end of the synthetic sequence. researchgate.netkriso.ee This method allows for the early construction of the complex, stereochemically rich core, deferring the introduction of the potentially reactive polyene side chain.
Conversely, other prominent synthetic routes, particularly those in the chemoenzymatic domain, begin with precursors that already contain the sorbyl moiety. rsc.orgnih.gov The common starting material for these syntheses is sorbicillin, which is itself accessible through a Friedel-Crafts acylation. rsc.org This reaction typically uses a resorcinol (B1680541) derivative, such as 2-methylresorcinol, and introduces the sorbyl group via acylation with sorbyl chloride in the presence of a Lewis acid like aluminum chloride, achieving yields of up to 61%. rsc.org By incorporating the sorbyl chain at the outset, the subsequent enzymatic and chemical transformations proceed on a substrate that more closely resembles the natural biosynthetic intermediate.
Chemoenzymatic Total Synthesis Approaches
Chemoenzymatic strategies have emerged as a powerful and efficient alternative to purely chemical total synthesis for accessing this compound and its derivatives. rsc.orgtu-dresden.de These methods combine the selectivity and efficiency of biocatalysis with the versatility of traditional organic chemistry to create highly convergent and stereocontrolled synthetic routes. nih.govpreprints.org
Utilization of Biocatalysts (e.g., SorbC) for Key Transformations
At the heart of modern chemoenzymatic syntheses of this compound is the flavin-dependent monooxygenase (FMO), SorbC. researchgate.netthieme-connect.com This enzyme is the key biocatalyst responsible for the pivotal step in the biosynthesis of all sorbicillinoids: the oxidative dearomatization of sorbicillin to produce the highly reactive intermediate, sorbicillinol. rsc.orgresearchgate.net In synthetic applications, heterologously overexpressed SorbC is used to catalyze this transformation with exceptional control. nih.gov The reaction requires a cofactor, typically NADH or NADPH, to maintain the redox balance for the FAD-dependent enzyme. rsc.orgnih.gov The remarkable ability of SorbC to perform this chemically challenging regio- and enantioselective reaction makes it an invaluable tool in the synthesis of the sorbicillinoid family. researchgate.netnih.gov
Enantioselective Oxidative Dearomatization
The key transformation catalyzed by the enzyme SorbC is the enantioselective oxidative dearomatization of the planar aromatic precursor, sorbicillin. nih.govresearchgate.net This reaction converts sorbicillin into the chiral, non-aromatic dienone, sorbicillinol, establishing a critical stereocenter. nih.govnih.gov The enzymatic process exhibits perfect regio- and stereocontrol, exclusively yielding the (S)-enantiomer of sorbicillinol, which is the precursor for the natural configuration of this compound. nih.govnih.gov This enzymatic step is crucial as it sets the absolute stereochemistry of the C5 position, which dictates the stereochemical outcome of subsequent additions to form the complex three-dimensional structure of the final product. nih.govresearchgate.net
Convergent Assembly Strategies using Advanced Intermediates
The chemoenzymatic synthesis of this compound employs a highly convergent and efficient assembly strategy. nih.govresearchgate.net This approach is centered on the in-situ generation and trapping of the key sorbicillinol intermediate. The synthesis begins with the preparation of two advanced building blocks: sorbicillin and a fumarylazlactone derivative. rsc.orgnih.gov The fumarylazlactone is prepared separately, for instance, through an amide coupling between an alanine (B10760859) precursor and ethyl fumarate, followed by saponification and ring closure. rsc.org
The key convergent step is performed in a one-pot reaction. rsc.orgthieme-connect.com The enzyme SorbC catalyzes the oxidative dearomatization of sorbicillin to (S)-sorbicillinol. thieme-connect.com This highly reactive intermediate is immediately intercepted in the same reaction vessel by the fumarylazlactone building block, which acts as a Michael donor. rsc.orgnih.govresearchgate.net This subsequent Michael addition and lactonization cascade constructs the complete this compound scaffold, stereoselectively forming the three contiguous stereocenters at C5, C6, and C9 in a single, orchestrated operation. rsc.orgnih.gov
Advantages of Chemoenzymatic Pathways (e.g., efficiency, stereocontrol)
| Parameter | Chemical Total Synthesis (Volp et al., 2011) | Chemoenzymatic Synthesis (Müller & Gulder, 2024) |
|---|---|---|
| Longest Linear Sequence | 12 steps | 4 steps |
| Overall Yield | 0.13% | 11% - 29% |
| Stereochemical Outcome | Racemic (mixture of enantiomers) | Enantiopure (>99% ee) |
| Key Transformation | Oxidative dearomatization with PIFA | Enantioselective oxidative dearomatization with SorbC enzyme |
Synthesis of this compound Analogues and Derivatives
The convergent chemoenzymatic strategy is not limited to the synthesis of the natural product itself but also provides a flexible platform for the creation of diverse this compound analogues and derivatives. preprints.orgresearchgate.net By modifying the structure of the fumarylazlactone building block, researchers can introduce a variety of different substituents at the C9 position of the this compound core. rsc.orgresearchgate.net This modularity allows for the systematic exploration of structure-activity relationships. For example, by using different amino acid precursors in the synthesis of the azlactone unit, a range of C9-alkyl analogues have been successfully synthesized. researchgate.netresearchgate.net This strategy has been used to produce analogues with varying alkyl groups, demonstrating the synthetic versatility of the chemoenzymatic approach. preprints.orgresearchgate.net
| Analogue Name/Identifier | Modification from this compound | Precursor Used |
|---|---|---|
| This compound (7) | C9-Methyl (Natural) | Alanine-derived fumarylazlactone |
| Analogue 33 | C9-Ethyl | 2-Aminobutanoic acid-derived fumarylazlactone |
| Analogue 34 | C9-Propyl | Norvaline-derived fumarylazlactone |
| Analogue 35 | C9-Isopropyl | Valine-derived fumarylazlactone |
| Analogue 36 | C9-H | Glycine-derived fumarylazlactone |
Design and Preparation of Structurally Modified Sorbicillactones
The development of a convergent and stereoselective chemoenzymatic synthesis has been instrumental in producing this compound and its analogues. researchgate.netnih.gov This approach significantly shortens the synthetic route compared to purely chemical methods. rsc.org A key innovation in this strategy is the interception of the enzymatically generated sorbicillinol in the same reaction vessel with a specifically designed nucleophile. thieme-connect.com
The flexibility of this chemoenzymatic approach has facilitated the design and preparation of structurally modified sorbicillactones, particularly at the C9 position. researchgate.net By utilizing derivatives of the fumarylazlactone building block, researchers have successfully synthesized a range of this compound analogues. researchgate.netresearchgate.net This strategy allows for the introduction of various substituents at the C9 position, enabling the exploration of structure-activity relationships (SAR) for this class of compounds. researchgate.net The ability to generate these analogues efficiently is crucial for in-depth biological evaluations and the development of new therapeutic leads. nih.gov An unsuccessful attempt to synthesize a sorbicillactone derivative lacking the fumaryl (B14642384) side chain underscored the importance of this component in the reaction cascade. researchgate.net
Table 1: Selected Structurally Modified this compound Analogues researchgate.netresearchgate.net
| Compound | R Group at C9 | Synthesis Method |
| This compound | Methyl | Chemoenzymatic |
| Analogue 33 | Ethyl | Chemoenzymatic |
| Analogue 34 | Propyl | Chemoenzymatic |
| Analogue 35 | Isopropyl | Chemoenzymatic |
| Analogue 36 | Phenyl | Chemoenzymatic |
Exploration of Michael-type Hybrid Sorbicillinoids
Hybrid sorbicillinoids are a subclass of these natural products that arise from the reaction of a monomeric sorbicillinoid with a non-sorbicillinoid building block. rsc.org These hybrids can be formed through either Diels-Alder or Michael-type reactions. rsc.orgfrontiersin.org Michael-type hybrid sorbicillinoids are formed through a conjugate addition mechanism, where the cyclic dienone of a sorbicillinol acts as a Michael acceptor for an external nucleophile (Michael donor). rsc.org
The exploration of these hybrids has expanded the known chemical space of the sorbicillinoid family. rsc.org For instance, the bisvertinol (B1233759) analogues JBIR-59 and JBIR-124, isolated from the marine-derived fungus Penicillium citrinum, are examples of Michael-type hybrid sorbicillinoids. rsc.org Retrobiosynthetic analysis suggests that these compounds are formed from Michael donors such as dimethylorcin and duro-p-hydroquinone, respectively, instead of another sorbicillinol unit. rsc.org This demonstrates nature's ability to combine the sorbicillinol core with other molecular entities to generate structural diversity. mdpi.comrsc.org The inherent reactivity of sorbicillinol as both a Michael acceptor and donor is the foundation for the formation of these complex hybrid structures. rsc.org
Iv. Biological Activities and Molecular Mechanisms of Sorbicillactone a
Investigation of Selective Cytostatic Activity
Sorbicillactone A has demonstrated notable and selective activity against specific cancer cell lines, particularly those of leukemic origin. researchgate.netresearchgate.netmdpi.com
Studies have consistently shown that this compound possesses potent and highly selective cytostatic activity against the L5178y murine leukemic lymphoblast cell line. nih.govresearchgate.netresearchgate.net In vitro testing determined a strong cytotoxic effect, with a reported IC50 value of 2.2 µg/mL for this cell line. mdpi.comnih.govmdpi.comekb.eg The antitumor activity was evaluated using the L5178y mouse lymphoma cell system (ATCC CRL 1722), where cells were cultivated in RPMI medium with 10% fetal calf serum. google.com The ED50 concentration for this compound after a 72-hour incubation period was found to be 2.2 ± 0.3 μg/ml. google.comgoogle.com This selective action against leukemic cells highlights its potential as a lead compound for further investigation in cancer chemotherapy. researchgate.netthieme-connect.commdpi.com
The cytostatic effect of this compound is markedly selective. mdpi.comekb.eg When compared to its potent activity against L5178y cells, it is significantly less effective against other tumor cell lines. google.comresearchgate.net For instance, the ED50 concentrations for this compound were found to be between 8 and 15 μg/mL in cell lines such as the rat adrenal pheochromocytoma (PC-12), mouse sarcoma (Sarcoma 180), and human cervix carcinoma (HeLa S3). google.comgoogle.com Another study reported low toxicity to HeLa S3 and PC-12 cells in contrast to its strong activity against L5178y cells. researchgate.netmdpi.com This differential activity underscores the compound's selective nature. researchgate.net
Table 1: Comparative Cytostatic Activity of this compound on Various Tumor Cell Lines
| Cell Line | Cell Type | Organism | ED₅₀ / IC₅₀ (µg/mL) |
| L5178y | Murine Leukemic Lymphoblast | Mouse | 2.2 mdpi.comnih.govmdpi.com |
| PC-12 | Adrenal Pheochromocytoma | Rat | 8 - 15 google.comgoogle.com |
| Sarcoma 180 | Sarcoma | Mouse | 8 - 15 google.comgoogle.com |
| HeLa S3 | Epithelioid Carcinoma | Human | 8 - 15 google.comgoogle.com |
Effects on Murine Leukemic Lymphoblast Cell Lines (e.g., L5178y)
Antiviral Properties and Mechanisms
This compound has been identified as a compound with significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV-1). rsc.orgresearchgate.netmdpi.com
The anti-HIV activity of this compound is linked to its ability to inhibit the expression of viral proteins. rsc.orgtum.de In experiments using H9-HTLV-IIIB cells, the addition of this compound led to a dose-dependent reduction in the activity of reverse transcriptase, an enzyme crucial for HIV replication. google.com This reduction in enzyme activity indicates a significant decrease in the expression of HTLV-IIIB (HIV-1) proteins, thereby inhibiting the production of new virus particles. google.comgoogle.com A specific inhibition of virus production was observed in a concentration range between 0.3 and 3.0 μg/ml. google.com
A key aspect of this compound's antiviral profile is its ability to protect host cells from the damaging effects of HIV-1. researchgate.netnih.govnih.gov It has been shown to protect human T lymphocytes (H9 cells) against the cytopathic effects of HIV-1 within a concentration range of 0.3 to 3.0 µg/mL. researchgate.netmdpi.comsemanticscholar.org This protective capability, combined with its inhibition of viral protein expression, makes this compound a compound of interest in the development of new anti-HIV therapies. nih.govnih.gov
Inhibition of HIV-1 Protein Expression
Anti-Inflammatory Modulatory Effects
Beyond its cytostatic and antiviral activities, this compound and its derivatives also demonstrate pronounced anti-inflammatory properties. google.comeurekaselect.com The sorbicillinoid class of natural products, in general, is known for a broad range of biological activities, including anti-inflammatory effects. rsc.orgasm.org
The anti-inflammatory potential of this compound has been demonstrated in both in vitro and in vivo models. google.com In an in vitro assay using phospholipase A2 from bee venom, this compound achieved nearly 80% inhibition at a concentration of 2 µg/ml. google.com Furthermore, in an in vivo mouse ear edema model induced by TPA (10 μg), topical application of this compound (20 μg) resulted in a significant 39.2 ± 5.3% inhibition of edema formation. google.com Other related sorbicillinoids have also shown anti-inflammatory activity through the inhibition of nitric oxide production. acs.orgnih.gov These findings suggest that this compound could serve as a basis for developing new anti-inflammatory agents. nih.gov
Evaluation of Phospholipase A2 Inhibition
This compound has demonstrated notable anti-inflammatory properties, which have been evaluated through in vitro models, particularly its ability to inhibit the enzyme Phospholipase A2 (PLA2). google.comgoogle.com PLA2s are a group of enzymes that play a critical role in the inflammatory process by hydrolyzing phospholipids, leading to the release of arachidonic acid, a precursor for various inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The inhibition of this enzyme is a key target for anti-inflammatory drug development. globalresearchonline.net
In vitro experiments using Phospholipase A2 sourced from bee venom have shown that this compound is a potent inhibitor. google.comgoogle.com At a concentration of 2 µg/mL, this compound was able to achieve nearly 80% inhibition of the enzyme's activity. google.comgoogle.com This significant inhibitory effect underscores one of the key molecular mechanisms behind its observed anti-inflammatory potential. google.com The presence of PLA2 in sponge-associated bacteria may also suggest a functional role in the host's defense system. nih.gov
Table 1: In Vitro Inhibition of Phospholipase A2 by this compound
| Compound | Enzyme Source | Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| This compound | Bee Venom | 2 µg/mL | ~80% | google.comgoogle.com |
Neuroprotective Potential
The viability and function of neurons can be compromised by disruptions in intracellular calcium signaling, a factor in many neurodegenerative conditions. nih.gov Compounds that can modulate these pathways are therefore of significant interest for their neuroprotective potential.
Modulation of Intracellular Calcium Levels ([Ca2+]i) in Primary Neurons
Research has indicated that this compound may possess neuroprotective capabilities through its influence on intracellular calcium levels. In one study, the pre-incubation of neurons with this compound at a concentration of 10 μg/mL was found to reduce the effects of serotonin (B10506) and L-glutamic acid on their intracellular calcium concentrations ([Ca2+]i). tum.de The excitotoxic effects of agonists like glutamate (B1630785) are often linked to a massive influx of Ca2+ into neurons, which can trigger multiple cytotoxic pathways, including the activation of proteases and phospholipases. researchgate.net By modulating this calcium response, this compound demonstrates a potential mechanism for protecting neurons from excitotoxicity-induced damage. tum.de
Comparative Biological Activity of Sorbicillactone B and Analogues
The sorbicillinoid family of natural products is structurally diverse, with variations leading to a wide range of biological activities. nih.govrsc.org Comparing this compound to its close analogue, Sorbicillactone B, and other synthetic derivatives provides insight into the structure-activity relationships (SAR) within this class of compounds.
Impact of Structural Modifications on Bioactivity Profiles
Sorbicillactone B is the 2',3'-dihydro analog of this compound. While both compounds exhibit activity against murine leukemic lymphoblasts (L5178y), Sorbicillactone B has been noted for its activity against these leukemia cells with a lack of significant cytotoxicity to other cell lines. asm.orgijmspr.in This suggests that the saturation of the sorbyl side chain influences the compound's selectivity profile.
Studies on synthetic analogues have further illuminated how structural changes affect bioactivity. In an investigation of sorbicatechol derivatives, which share a core structure derived from sorbicillinol, it was found that specific structural features were crucial for antiviral activity against HIV-1. nih.gov The research revealed that an aromatic portion in close proximity to the bicyclo[2.2.2]octane core of the sorbicatechols was a requirement for observing activity. nih.gov
Among the synthesized analogues, the ortho-methyl substituted analogue, designated 7e , showed a significant increase in anti-HIV-1 activity, with an IC₅₀ value of approximately 32 μM and a selectivity index of 3.49. nih.gov This was an improvement over other active compounds in the series, which had selectivity indices ranging from 1.37 to 1.72. nih.gov This highlights that even minor substitutions on the aromatic ring can substantially enhance potency and selectivity, providing a clear example of how structural modifications can be used to tune the bioactivity of sorbicillinoid-based scaffolds. nih.gov
Table 2: Anti-HIV-1 Activity of Sorbicatechol Analogues
| Compound | Key Structural Feature | IC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Sorbicatechol Analogue (7e) | Ortho-methyl substitution on aromatic ring | ~32 | 3.49 | nih.gov |
| Other Active Analogues | Aromatic moiety present | Not specified | 1.37 - 1.72 | nih.gov |
V. Structure Activity Relationship Sar Studies of Sorbicillactone a Derivatives
Design Principles for SAR Investigations
The exploration of Sorbicillactone A's SAR is guided by strategic design principles aimed at efficiently probing the molecule's pharmacophore. These principles are rooted in both its biosynthetic origins and the development of versatile synthetic pathways.
The rational design of this compound analogues is heavily informed by its unique biosynthesis, which is understood to involve sorbicillinol, alanine (B10760859), and a fumaric acid unit as key building blocks. researchgate.netnih.govmdpi.com This understanding has paved the way for chemoenzymatic total synthesis approaches, which provide a powerful platform for creating a diverse range of analogues under precise stereochemical control. researchgate.netnih.gov
A cornerstone of these synthetic strategies is the Michael addition of a fumarylazlactone building block to sorbicillinol, a key intermediate. researchgate.netnih.govmdpi.com This convergent and stereoselective route is not only efficient but also highly adaptable. By substituting the starting materials—for instance, by using different amino acids in place of alanine or modified sorbicillinol precursors—researchers can rationally design and synthesize novel analogues. nih.gov This strategy allows for the creation of compounds with targeted changes to specific regions of the molecule, facilitating in-depth biological and SAR studies. researchgate.netresearchgate.net
Building on rational design principles, SAR studies involve the systematic modification of the three principal structural components of this compound: the bicyclic lactone core, the sorbyl side chain, and the nitrogen-containing fragment. Chemoenzymatic synthesis enables the targeted alteration of these moieties. For example, the synthesis of various C9-alkyl Sorbicillactone analogues has been made possible, effectively expanding the structural diversity for biological screening. nih.govpreprints.org
This approach allows for a methodical investigation into how changes in sterics, electronics, and stereochemistry affect biological activity. An example from the broader sorbicillinoid class that illustrates this principle is the study of chlorinated derivatives, where the stereochemical configuration at a single carbon center (C-19) was found to result in a four-fold difference in cytotoxicity, demonstrating the high sensitivity of the pharmacophore to subtle structural changes. mdpi.comsemanticscholar.org
Rational Design of Sorbicillactone Analogues
Correlation of Structural Features with Biological Outcomes
The systematic synthesis of analogues allows for the direct correlation of specific structural features with observed biological activities, such as the potent and selective antileukemic effects of this compound. mdpi.comresearchgate.netnih.gov
The sorbyl side chain is a critical determinant of this compound's biological activity. nih.gov Preliminary SAR studies have identified that an intact, unsaturated sorbyl chain is decisive for its potent effects. mdpi.comsemanticscholar.org This is most clearly demonstrated by comparing the activity of this compound with its naturally co-occurring analogue, Sorbicillactone B.
Sorbicillactone B is identical to this compound except for the saturation of the C2'-C3' double bond in the sorbyl side chain. mdpi.com This single modification leads to a significant, tenfold reduction in activity against murine leukemic lymphoblast cells. mdpi.com Further modifications to the side chain, such as hydroxylation, are known to create other sorbicillinoid derivatives and are an important factor in modulating biological activity. rsc.org
Table 1: Comparison of Cytotoxicity of this compound and Sorbicillactone B
| Compound | Structural Difference | Activity vs. L5178y Cells | Potency Relative to this compound |
| This compound | Intact sorbyl side chain | Highly active | 1x |
| Sorbicillactone B | 2',3'-dihydrosorbyl side chain | Significantly less active | ~10x weaker |
This table is based on findings that Sorbicillactone B is approximately 10 times less active than this compound. mdpi.com
This compound was the first sorbicillinoid discovered to contain a nitrogen atom, establishing it as the first member of a new alkaloid-type subclass. researchgate.netnih.gov This nitrogen atom, along with the C4-fumaric acid unit, is incorporated via a Michael-type reaction involving an alanine building block during its biosynthesis and chemoenzymatic synthesis. mdpi.comrsc.org These components form the second ring of the unique bicyclic lactone structure. rsc.org The presence of the nitrogen atom and the specific architecture of the fumaric acid-derived lactone ring are believed to be indispensable for the compound's distinct and highly selective biological profile, differentiating it from the vast family of other sorbicillinoid natural products. rsc.orgresearchgate.net
Stereochemical Requirements for Activity
The complex three-dimensional architecture of this compound, with its multiple stereocenters, suggests that stereochemistry plays a pivotal role in its biological activity. Research has focused on elucidating the importance of the specific configuration of these stereocenters for its cytotoxic effects.
This compound has been shown to exhibit potent and selective cytotoxic activity against murine leukemic lymphoblast (L5178y) cells. nih.govresearchgate.netresearchgate.net A concise total synthesis of both this compound and its C9 epimer, 9-epi-sorbicillactone A, has been reported, providing a key platform for investigating the stereochemical requirements at this position. researchgate.netscribd.com While detailed comparative biological data for 9-epi-sorbicillactone A is not extensively available in the reviewed literature, the focus on its synthesis underscores the importance of the C9 stereocenter in SAR studies. researchgate.net
A chemoenzymatic approach has been successfully developed to synthesize this compound and several of its unnatural analogues with high stereochemical control. researchgate.netresearchgate.netresearchgate.nettu-dresden.denih.govnih.gov This method has enabled the generation of derivatives with modifications at the C9 position, offering a valuable tool for in-depth SAR investigations. researchgate.netresearchgate.net The synthesis of these analogues with varying amino acid residues has demonstrated the stereochemical resilience of the key Michael addition step in the synthesis, consistently yielding the desired stereochemical outcome. nih.gov This robust synthetic route paves the way for a thorough evaluation of how stereochemistry at different positions influences the biological activity of this compound.
Methodologies for SAR Determination
The determination of the structure-activity relationship of this compound derivatives relies on a combination of targeted synthesis of analogues and robust biological evaluation methods.
Synthesis of Targeted Analogues
A key strategy for elucidating the SAR of this compound is the synthesis of a variety of structural analogues. A highly efficient, convergent, and stereoselective chemoenzymatic total synthesis has been established, which is instrumental in producing this compound and its derivatives. researchgate.netresearchgate.netnih.govtum.de This method utilizes the enzyme SorbC for the enantioselective oxidative dearomatization of sorbicillin (B1241578) to sorbicillinol, a key intermediate. researchgate.netnih.gov Subsequent chemical steps, including a crucial Michael addition of a fumarylazlactone building block, allow for the introduction of diversity at specific positions of the molecule, thereby generating a library of analogues for biological testing. researchgate.netnih.gov
This synthetic approach has been employed to create various C-9 alkyl sorbicillactone analogues, expanding the structural diversity available for SAR studies. mdpi.com The ability to produce the bicyclic core on a multigram scale facilitates the generation of sufficient quantities of these analogues for comprehensive biological evaluation. researchgate.netscribd.com The synthesis of these targeted analogues, with precise control over their stereochemistry, is fundamental to understanding which structural features are critical for the desired biological activity. researchgate.netresearchgate.net
In Vitro Biological Assays for Activity Profiling
The biological activity of this compound and its synthesized derivatives is primarily assessed through in vitro cytotoxicity assays against various cancer cell lines. The murine leukemic lymphoblast (L5178y) cell line has been consistently used as a primary screening tool, with this compound demonstrating potent activity against these cells. nih.govresearchgate.netresearchgate.net
The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) or the 50% effective dose (ED50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. For instance, this compound has been reported to have an ED50 of 2.2 ± 0.3 μg/ml against L5178y cells. google.com Another source reports a similar IC50 value of 2.2 μg/mL. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method employed to assess cell viability in these cytotoxic screenings. researchgate.net
The activity of this compound has also been evaluated against other cell lines, including human cervix carcinoma HeLa S3 cells and rat adrenal pheochromocytoma PC-12 cells, where it showed lower toxicity, highlighting its selective action against leukemic cells. researchgate.net The systematic evaluation of synthesized analogues in these in vitro assays provides the crucial data needed to establish a comprehensive structure-activity relationship.
| Compound Name | Cell Line | Activity (IC50/ED50) |
| This compound | L5178y (murine leukemic lymphoblasts) | 2.2 ± 0.3 μg/ml (ED50) google.com |
| This compound | L5178y (murine leukemic lymphoblasts) | 2.2 μg/mL (IC50) nih.gov |
| Rezishanone C | L5178y (murine leukemic lymphoblasts) | > 10.0 mg/mL (IC50) rsc.org |
Vi. Biotechnological Production and Strain Engineering for Sorbicillactone a
Optimization of Fermentation Conditions
The yield of secondary metabolites such as Sorbicillactone A is highly sensitive to the growth conditions of the producing organism. researchgate.net Optimization of these parameters is a critical step in developing a viable production process. This involves a systematic approach to identifying the ideal fungal strain, culture medium, and environmental factors that favor the biosynthesis and accumulation of the target compound.
The first identified producer of this compound was a strain of Penicillium chrysogenum (E01-10/3), a fungus isolated as a symbiont from the Mediterranean marine sponge Ircinia fasciculata. researchgate.netgoogle.comresearchgate.net This discovery established this species as the primary candidate for biotechnological production. google.com
The selection of an appropriate strain is paramount, as secondary metabolite production can vary significantly even within the same species. researchgate.net For instance, many industrial strains of P. chrysogenum have been subjected to decades of classical strain improvement programs aimed at maximizing penicillin G production. rsc.orgnih.gov A consequence of this targeted optimization was the elimination or significant reduction in the production of other secondary metabolites, including the yellow pigments known as sorbicillinoids. nih.govasm.org In fact, while the genome of the penicillin-producing strain P. chrysogenum Wisconsin 54-1255 contains the gene cluster for sorbicillinoid synthesis, it is not known to produce these compounds. rsc.org Therefore, screening and selection of wild-type or specific isolates, like the marine-derived E01-10/3 strain, are crucial for obtaining significant yields of this compound. researchgate.net Research efforts have included screening for new strains with inherently higher production capabilities to dramatically increase yields from the outset. researchgate.net
The composition of the culture medium and the physical growth environment are critical variables that directly influence the metabolic output of Penicillium chrysogenum. Initial fermentation experiments for this compound utilized Wickerham medium, which consists of yeast extract, malt (B15192052) extract, Bacto-peptone, and glucose dissolved in sea water. researchgate.net
Systematic variation of these parameters revealed that the culture media composition has a significant impact on production yields. researchgate.net Key findings from optimization studies pinpointed specific conditions that favor the synthesis of this compound. Production was found to be highly dependent on pH, with maximal yields achieved at a neutral pH of 7.0. researchgate.net Temperature and salinity also showed an interdependent influence, with optimal production occurring at 28–30°C and a sodium chloride (NaCl) concentration between 0.5% and 1.0%. researchgate.net
A crucial discovery was that this compound production by P. chrysogenum E01-10/3 was successful only in static surface cultures. researchgate.net Incubation without shaking allows the fungus to form a mycelial mat on the surface of the liquid medium, a condition that appears to be essential for triggering the biosynthetic pathway for this specific metabolite. researchgate.netnih.gov
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Producing Strain | Penicillium chrysogenum E01-10/3 | researchgate.net |
| Culture Type | Static Surface Culture | researchgate.net |
| Initial Medium | Wickerham Medium in Sea Water | researchgate.net |
| Temperature | 28-30 °C | researchgate.net |
| pH | 7.0 | researchgate.net |
| Salinity (NaCl) | 0.5-1.0% | researchgate.net |
Beyond optimizing baseline culture conditions, several strategies can be employed to further enhance the accumulation of this compound. A primary method has been the continued systematic variation of culture parameters and medium components to maximize yield. researchgate.net This empirical approach remains a cornerstone of fermentation development.
Another powerful strategy is strain selection, which involves identifying and isolating natural or mutated variants of P. chrysogenum that exhibit superior production characteristics. researchgate.net This approach has been shown to dramatically increase yields. researchgate.net
Furthermore, modern genetic and metabolic engineering techniques offer promising avenues for enhancing production. The gene cluster responsible for sorbicillinoid biosynthesis in P. chrysogenum has been identified. nih.govresearchgate.net This cluster includes genes for two polyketide synthases, sorA and sorB, and an FAD-dependent monooxygenase, sorC, which catalyzes a key oxidative dearomatization step. rsc.orgresearchgate.net Understanding the roles of these enzymes and the regulatory mechanisms governing the pathway allows for targeted genetic modifications. researchgate.net Future strategies could involve the overexpression of key biosynthetic genes or regulatory activators to increase the metabolic flux towards this compound, opening new possibilities for industrial-level production. nih.govasm.org
Culture Media and Growth Environment Parameters
Scaling Up Production Processes
Moving from laboratory-scale experiments to large-scale production is a critical step for generating sufficient quantities of a bioactive compound for preclinical and clinical development. nih.govnih.govmdpi.com This transition presents significant challenges, as fermentation conditions must be adapted and controlled in larger vessels to maintain or improve product yields. nih.gov
An efficient process for the large-scale biotechnological production of this compound has been successfully developed to supply material for ongoing preclinical investigations. researchgate.netnih.gov The protocol was scaled up from 300-mL Erlenmeyer flasks containing 100 mL of medium to 2-L flasks containing 700 mL of the optimized culture medium. researchgate.net
Consistent with laboratory-scale findings, the large-scale process relies on static surface cultures. researchgate.net The larger flasks are inoculated with spore suspensions of Penicillium chrysogenum and incubated without shaking to allow for the formation of the productive mycelial mat. researchgate.net This method, while simple, requires significant space and manual handling, representing a different scaling paradigm compared to the commonly used stirred-tank bioreactors. The transition to stirred-tank reactors for many filamentous fungi is a known challenge, as the change in physical conditions (e.g., shear stress) can drastically alter or even halt the production of the desired secondary metabolite. nih.gov
Careful monitoring of the fermentation process is essential to control and maximize production yields. For this compound, a reliable analytical method has been established to track its concentration throughout the cultivation period. researchgate.net
The primary method for quantification involves separating the culture extract using High-Performance Liquid Chromatography (HPLC). researchgate.net Following separation, the concentration of this compound is measured by its characteristic UV absorbance at 380 nm. researchgate.net This technique allows for precise tracking of metabolite accumulation both in the culture medium and within the fungal biomass, where a significant portion of the compound is stored. researchgate.netgoogle.com For more detailed analysis and identification of related metabolites in the culture broth, advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are employed. asm.orgnih.gov These methods allow for the comprehensive profiling of the metabolome and ensure the identity and purity of the produced this compound. asm.org
Development of Large-Scale Fermentation Protocols
Strain Improvement and Pathway Engineering
To overcome the limitations of low production yields in wild-type fungal strains, significant research efforts have been directed towards strain improvement and the engineering of the this compound biosynthetic pathway. These strategies encompass classical mutagenesis, targeted genetic manipulation, and metabolic engineering to channel metabolic flux towards the desired product.
Genetic Manipulation for Increased this compound Production
The elucidation of the this compound biosynthetic gene cluster has been a pivotal achievement, paving the way for targeted genetic modifications to enhance production. nih.govasm.org In Penicillium chrysogenum, the gene cluster responsible for sorbicillinoid formation has been identified, allowing for specific engineering of the pathway. asm.orgresearchgate.net
A key breakthrough was the identification of a highly reducing polyketide synthase (PKS) encoded by the gene pks13 (also known as Pc21g05080) as essential for the biosynthesis of sorbicillinoid precursors. researchgate.netasm.org Interestingly, during classical strain improvement programs aimed at increasing penicillin production, the ability of many industrial P. chrysogenum strains to produce yellow pigments, including sorbicillinoids, was lost through mutations in this very gene cluster. nih.govresearchgate.net Researchers successfully restored sorbicillinoid production in an improved β-lactam-producing strain by repairing a critical mutation in pks13. asm.orgresearchgate.net This demonstrated that even strains that had lost the ability to produce these compounds could be re-engineered for high-level production.
Further genetic studies in P. chrysogenum have revealed the roles of other genes within the cluster. nih.gov The polyketide synthases SorA and SorB are both required for generating the key intermediates sorbicillin (B1241578) and dihydrosorbicillin (B3285229). nih.gov The deletion of either of these genes abolishes sorbicillinoid production. nih.gov The pathway also involves a FAD-dependent monooxygenase, SorC, and an oxidoreductase, SorD. nih.gov Regulation of the pathway is complex, involving two transcriptional regulators, SorR1 and SorR2, where SorR1 acts as a transcriptional activator. nih.gov This detailed understanding of the genetic machinery provides multiple targets for overexpression or modification to increase the output of this compound.
In Trichoderma reesei, another producer of sorbicillinoids, a mutant strain, JNTR5, was developed that exhibited a significant constitutive increase in sorbicillinoid production. researchgate.net This was achieved through random mutation during the overexpression of a specific gene, leading to chromosome remodeling and altered gene expression. researchgate.net Transcriptome analysis of this mutant revealed that all genes within the sorbicillinoid gene cluster were upregulated. researchgate.net
Metabolic Engineering Approaches to Enhance Biosynthesis
Metabolic engineering aims to rationally modify cellular metabolism to improve the production of a target compound. For this compound, this involves optimizing the supply of biosynthetic precursors and redirecting metabolic pathways to favor its formation. The biosynthesis of the sorbicillin core originates from a hexaketide scaffold, which is derived from acetyl-CoA and malonyl-CoA. nih.gov
One key strategy is the overexpression of the pathway-specific transcriptional activator, SorR1, which has been shown to increase the expression of the entire sorbicillinoid gene cluster in P. chrysogenum. nih.gov Furthermore, the pathway exhibits an auto-induction mechanism where sorbicillinoids themselves can induce the expression of the biosynthetic genes, suggesting that initial "priming" of the culture with sorbicillinoids could enhance production. nih.gov
Another approach is to manipulate the expression of competing metabolic pathways. For instance, in industrial P. chrysogenum strains developed for penicillin production, significant metabolic flux is directed towards the β-lactam pathway. Downregulating key enzymes in competing pathways could free up precursors and cellular resources for this compound biosynthesis.
The chemo-enzymatic total synthesis of this compound represents a hybrid approach that combines the advantages of chemical synthesis and biocatalysis. preprints.orghelmholtz-hips.de This strategy can utilize engineered enzymes to perform key stereoselective steps that are challenging to achieve through traditional chemistry, potentially leading to more efficient and scalable production processes. tum.de
Screening for High-Yielding Producer Strains
Screening remains a fundamental and powerful tool for identifying superior this compound-producing strains, both from natural isolates and from populations subjected to mutagenesis. Initial screening efforts for this compound production involved isolating various strains of Penicillium chrysogenum from marine sources, such as sponges. researchgate.netresearchgate.net These screening programs revealed significant variation in production levels among different isolates, highlighting the importance of selecting the right initial strain for development. researchgate.net
For instance, a P. chrysogenum strain isolated from the marine sponge Ircinia fasciculata was the first identified producer of this compound, with initial yields of approximately 4 mg/L. researchgate.netresearchgate.net Through systematic screening of various marine-derived fungal isolates, a strain designated KIPB33, isolated from the bryozoan Callopora aurita, was identified as a significantly better producer. researchgate.net
Screening is often coupled with classical strain improvement (CSI) techniques, which involve subjecting a population of fungal spores to random mutagenesis using physical mutagens (like UV radiation) or chemical mutagens. The resulting mutant library is then screened for clones exhibiting enhanced production of the target compound. This iterative process of mutagenesis and screening has been historically successful in dramatically increasing the yields of various fungal secondary metabolites, including penicillin, and holds similar promise for this compound. asm.org
The development of high-throughput screening methods is crucial for efficiently screening large numbers of isolates or mutants. These methods often rely on colorimetric or spectrophotometric assays that can quickly estimate the concentration of the target compound. For sorbicillinoids, their characteristic yellow color can be utilized for a preliminary visual screen, followed by more accurate quantification using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. researchgate.net
Below is a table summarizing the production of this compound by different Penicillium chrysogenum strains.
| Strain | Source | This compound Yield |
| E01-10/3 | Marine Sponge (Ircinia fasciculata) | ~4 mg/L researchgate.net |
| KIPB33 | Bryozoan (Callopora aurita) | Highest yields among screened isolates researchgate.net |
| NRRL1951 | Natural Producer | Produces various sorbicillinoids nih.gov |
| DS68530Res13 | Engineered Industrial Strain | High levels of sorbicillinoids nih.gov |
Vii. Future Research Directions and Applications
Deeper Elucidation of Sorbicillactone A Biosynthesis
While significant strides have been made in understanding the biosynthesis of sorbicillinoids, the precise enzymatic machinery and mechanisms leading to this compound remain partially understood. nih.govasm.org Future research will focus on identifying the complete set of biosynthetic enzymes and dissecting the intricate chemical transformations they catalyze.
The biosynthesis of the sorbicillinoid core involves two key polyketide synthases (PKSs), SorbA and SorB, which are responsible for creating the foundational hexaketide scaffold. nih.gov The subsequent crucial step is the oxidative dearomatization of sorbicillin (B1241578) to the key intermediate, sorbicillinol, a reaction catalyzed by the FAD-dependent monooxygenase, SorbC. researchgate.netnih.gov However, the enzymes responsible for incorporating the alanine (B10760859) and fumaric acid moieties to form the unique lactone ring of this compound are yet to be definitively identified. researchgate.net
Bioinformatic analyses of the P. chrysogenum genome have pointed towards the presence of a putative non-ribosomal peptide synthetase (NRPS) encoding gene in close proximity to the known sorbicillin biosynthetic genes. researchgate.net This NRPS shows high homology to enzymes known to produce fumarylazlactone, a potential building block in the this compound assembly. researchgate.net Future research will involve targeted gene knockout studies and in vitro enzymatic assays to confirm the role of this putative NRPS and any other associated tailoring enzymes in the formation of this compound.
Table 1: Key Enzymes in Sorbicillinoid Biosynthesis
| Enzyme | Type | Function in Sorbicillinoid Biosynthesis | Gene Designation |
| SorbA | Highly Reducing Polyketide Synthase (HR-PKS) | Involved in the synthesis of the hexaketide scaffold. nih.govasm.org | Pc21g05080 nih.gov |
| SorB | Non-Reducing Polyketide Synthase (NR-PKS) | Works in conjunction with SorbA to produce the sorbicillin core. nih.gov | Pc21g05070 nih.gov |
| SorC | FAD-dependent Monooxygenase | Catalyzes the oxidative dearomatization of sorbicillin to sorbicillinol. researchgate.netnih.govnih.gov | B6HN76.1 researchgate.net |
| SorD | Oxidoreductase | Converts sorbicillinol to oxosorbicillinol. nih.gov | B6HNK6.1 researchgate.net |
Beyond identification, detailed mechanistic studies of the enzymes involved in this compound biosynthesis are crucial. Understanding the precise catalytic mechanisms, substrate specificities, and reaction kinetics will provide invaluable insights for potential bio-engineering and the production of novel analogues. For instance, while SorbC has been shown to catalyze the key oxidative dearomatization, the exact mechanism of how it achieves its high stereoselectivity is an area for further investigation. researchgate.netnih.gov
Furthermore, the proposed involvement of a fumarylazlactone intermediate in a Michael addition reaction with sorbicillinol presents an intriguing area for mechanistic exploration. researchgate.netrsc.org Isotopic labeling studies, coupled with structural biology of the key enzymes, could illuminate the precise sequence of events and the stereochemical course of the reaction. These studies will not only deepen our fundamental understanding of natural product biosynthesis but also pave the way for the rational design of biocatalysts for synthetic applications.
Identification of Remaining Biosynthetic Enzymes
Comprehensive Molecular Pharmacology Studies
While this compound has demonstrated potent anti-leukemic and anti-HIV activity, the underlying molecular mechanisms remain largely unexplored. researchgate.netnih.govresearchgate.net Comprehensive molecular pharmacology studies are essential to identify its cellular targets and signaling pathways, which will be critical for its development as a potential therapeutic agent. researchgate.netmdpi.com
Future research in this area will involve a range of in vitro and in vivo studies. Target identification studies, using techniques such as affinity chromatography and proteomics, will be crucial to pinpoint the specific proteins or cellular components with which this compound interacts. Subsequent cell-based assays will help to elucidate the downstream effects on signaling pathways related to cell proliferation, apoptosis, and viral replication. nih.govresearchgate.net Understanding the molecular basis of its selective cytotoxicity against leukemia cells is a particularly important goal. nih.govresearchgate.netresearchgate.net These pharmacological investigations, in conjunction with the availability of synthetic analogues, will provide a detailed picture of this compound's mechanism of action and guide the design of more potent and selective derivatives. nih.govthieme-connect.com
Identification of Specific Cellular and Molecular Targets
While this compound has demonstrated promising biological effects, particularly its selective cytostatic activity against murine leukemic lymphoblasts (L5178y) and its ability to protect human T-cells from the cytopathic effects of HIV-1, the specific molecular targets responsible for these actions are not yet fully elucidated. researchgate.netresearchgate.netresearchgate.net Identifying these targets is a critical next step for understanding its mechanism of action and for the rational development of this compound as a therapeutic agent.
Current research suggests several avenues for exploration:
Antiviral Targets : The anti-HIV activity has been attributed to the inhibition of viral protein expression. rsc.orgnih.gov This suggests that this compound may interfere with viral transcription or translation machinery. Furthermore, a computational molecular docking study identified this compound as a potential inhibitor of the VP40 matrix protein of the Ebola virus, a key component in viral assembly and budding. mdpi.commdpi.com Experimental validation of this predicted interaction is a key future research direction.
Anticancer Mechanisms : The selective cytotoxicity against leukemia cells implies that this compound may interact with a target that is overexpressed or uniquely vulnerable in these cancer cells. researchgate.net Future studies will likely involve affinity chromatography, proteomics, and other target identification technologies to isolate and identify specific binding proteins.
Neuroprotective Effects : An observed effect on intracellular calcium ion concentrations, [Ca2+]i, in primary neurons points toward possible neuroprotective properties, suggesting that ion channels or calcium-binding proteins could be potential targets. nih.gov
The pursuit of these specific molecular partners is essential for clarifying how this compound exerts its biological effects and for guiding future drug development.
Detailed Analysis of Signaling Pathway Modulation
The broad biological activities of this compound and its relatives strongly suggest they modulate key cellular signaling pathways. mdpi.comproquest.com While comprehensive studies on this compound itself are emerging, research on closely related analogues provides a detailed blueprint for future investigations.
A recent study on Sorbicillalanine A, a structurally related hybrid-sorbicillinoid alkaloid, demonstrated significant anti-inflammatory activity through detailed pathway modulation in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. acs.org These findings offer a strong hypothesis for the mechanism of other sorbicillinoids, including this compound.
Key findings on the analogue Sorbicillalanine A include:
Inhibition of Pro-inflammatory Mediators : It was shown to inhibit the production of nitric oxide (NO) and reduce both the release and mRNA expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). acs.org
Upregulation of Anti-inflammatory Cytokines : The compound promoted M2-type macrophage polarization by significantly upregulating the expression of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). acs.org
Modulation of Apoptosis : The study also indicated an effect on the apoptosis signal pathway through the inhibition of key factors like Fas, Bax, and caspase-3 in macrophages. acs.org
These detailed insights into a close analogue suggest that a primary future research goal should be to perform a similar detailed analysis to confirm if this compound modulates these same inflammatory and cell death pathways.
Table 1: Observed Signaling Pathway Modulation by a Sorbicillactone Analogue
| Pathway Component | Observed Effect | Cellular Context | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibited production | LPS-induced RAW 264.7 macrophages | acs.org |
| IL-6, TNF-α, MCP-1 (Pro-inflammatory Cytokines) | Inhibited release and mRNA expression | LPS-induced RAW 264.7 macrophages | acs.org |
| IL-4, IL-10 (Anti-inflammatory Cytokines) | Upregulated expression | LPS-induced RAW 264.7 macrophages | acs.org |
| Fas, Bax, Caspase-3 (Apoptosis Factors) | Inhibited expression | LPS-induced RAW 264.7 macrophages | acs.org |
Exploration of New this compound Analogues
The development of new analogues is a promising strategy to improve the potency, selectivity, and pharmacokinetic properties of this compound. Modern synthetic and computational methods are enabling the creation and evaluation of novel, chemically diverse structures.
Synthesis of Chemically Diverse Hybrid Structures
The creation of new this compound analogues has been significantly advanced by chemoenzymatic synthesis strategies. researchgate.netresearchgate.net A key development is a highly convergent and stereoselective route that provides access to this compound and various unnatural analogues. researchgate.netthieme-connect.comtum.de This method hinges on two critical steps:
Enzymatic Dearomatization : The flavin-dependent monooxygenase, SorbC, catalyzes the enantioselective oxidative dearomatization of sorbicillin to the key intermediate, sorbicillinol. researchgate.netthieme-connect.com
Michael Addition : The highly reactive sorbicillinol intermediate is then intercepted in a Michael addition reaction with various nucleophiles, such as a fumarylazlactone building block, to form the characteristic bicyclic lactone structure of this compound. rsc.orgresearchgate.net
This chemoenzymatic approach is highly adaptable and has been used to generate a library of analogues by modifying the building blocks used in the synthesis. nih.govmdpi.com This strategy simplifies the synthetic route compared to traditional multi-step chemical synthesis and allows for the creation of diverse C9-alkyl substituted analogues, expanding the structural variety of this natural product class for structure-activity relationship (SAR) studies. preprints.orgnih.gov
Table 2: Examples of Synthesized this compound Analogues
| Analogue Type | Synthetic Modification | Synthetic Strategy | Reference |
|---|---|---|---|
| C9-Methyl Analogue (this compound) | Methyl substituent on the azlactone unit | Chemoenzymatic (SorbC + Michael Addition) | nih.gov |
| C9-Ethyl Analogue | Ethyl substituent on the azlactone unit | Chemoenzymatic (SorbC + Michael Addition) | nih.gov |
| C9-Isopropyl Analogue | Isopropyl substituent on the azlactone unit | Chemoenzymatic (SorbC + Michael Addition) | nih.gov |
| C9-sec-Butyl Analogue | sec-Butyl substituent on the azlactone unit | Chemoenzymatic (SorbC + Michael Addition) | nih.gov |
| Sorbicillactone Ethyl Esters | Esterification | Chemical Synthesis | researchgate.net |
Computational Modeling for Rational Analogue Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of natural product derivatives. For this compound, computational modeling is being applied in two primary areas:
Guiding Chemical Synthesis : Computational studies have been used to rationalize and predict the stereoselectivity of key synthetic steps. For instance, density functional theory (DFT) calculations (using M06-2X and B3LYP methods) were employed to understand the facial selectivity in the alkylation of intermediates during the total synthesis of this compound. researchgate.netacs.org This understanding allows chemists to rationally design synthetic routes to favor the formation of a desired stereoisomer, which is crucial since biological activity is often highly dependent on the precise three-dimensional structure of the molecule.
Predicting Biological Targets and Activity : Molecular docking is a powerful in silico technique used to predict how a molecule might bind to a specific protein target. This approach was used to identify this compound as a potential inhibitor of the Ebola virus VP40 matrix protein, providing a testable hypothesis for its antiviral mechanism. mdpi.com Such studies help to prioritize which analogues to synthesize and test, saving significant time and resources. As more structural data on potential targets become available, computational modeling will play an even larger role in the rational design of new this compound analogues with improved affinity and selectivity. google.com
The integration of these computational approaches with chemoenzymatic synthesis provides a powerful platform for the future exploration of this compound and its therapeutic potential.
Q & A
Q. What are the primary structural features of sorbicillactone A, and what methodologies are used for its structural elucidation?
this compound is a nitrogen-containing fungal metabolite derived from sorbicillinoid biosynthesis. Key structural features include a bicyclic lactone core and a conjugated diene system. Methodologies for structural elucidation involve:
Q. How is this compound biosynthesized in Penicillium species, and what precursors are involved?
The biosynthesis involves a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway:
- Key Precursors : Sorbicillinol (PKS-derived), alanine, and methionine (NRPS-incorporated) .
- Enzymatic Steps : SorbC catalyzes oxidative dearomatization of sorbicillin to sorbicillinol, followed by Michael addition of an azlactone nucleophile to form the lactone scaffold .
- Gene Clusters : Identified through comparative genomics of P. chrysogenum strains (e.g., NRRL1951 vs. Wisconsin 54-1255) .
Q. What in vitro models are used to assess this compound’s cytotoxic and antiviral activities?
- Cytotoxicity : L5178y murine leukemic cells (IC50 values via MTT assays) .
- Anti-HIV Activity : Viral replication inhibition assays (e.g., p24 antigen reduction in T-cell lines) .
- Controls : Parallel testing in non-cancerous cell lines to evaluate selectivity .
Advanced Research Questions
Q. How can researchers optimize the chemoenzymatic synthesis of this compound for scalable production?
- Enzyme Engineering : Directed evolution of SorbC to enhance catalytic efficiency and substrate specificity .
- Reaction Optimization : Co-factor regeneration (NADPH) and solvent systems (e.g., aqueous-organic biphasic) to improve yield .
- Analytical Validation : LC-MS/MS to monitor intermediate formation (e.g., sorbicillinol-azlactone adducts) .
Q. What strategies resolve contradictions in proposed biosynthetic gene clusters for this compound?
- Comparative Genomics : Screen sorbicillin-producing (NRRL1951) vs. non-producing (Wisconsin 54-1255) P. chrysogenum strains to identify conserved clusters .
- Gene Knockout : CRISPR-Cas9 disruption of candidate PKS/NRPS genes to validate their role in biosynthesis .
- Heterologous Expression : Transfer putative clusters into Aspergillus nidulans for functional characterization .
Q. How should structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Derivatization : Chemoenzymatic synthesis of analogs with modified lactone rings or side chains (e.g., esterification of hydroxyl groups) .
- Testing Paradigms :
- Cytotoxicity : Dose-response curves in leukemia/lymphoma panels (e.g., NCI-60).
- Antiviral Profiling : Synergy assays with reverse transcriptase inhibitors (e.g., zidovudine) .
- Computational Modeling : Docking studies to predict interactions with targets like HIV-1 protease .
Q. How can researchers ensure reproducibility in cytotoxicity assays for this compound?
- Standardized Protocols : Adhere to NIH guidelines for cell line authentication (STR profiling) and mycoplasma testing .
- Data Transparency : Full disclosure of IC50 calculation methods (e.g., nonlinear regression models) in supplementary materials .
- Reagent Validation : Use commercial L5178y cells with batch-specific certificates of analysis .
Q. What methodological challenges arise in quantifying this compound in complex fungal extracts?
- Matrix Interference : Co-eluting metabolites (e.g., ω-hydroxyemodin) require UPLC-MS/MS with MRM transitions for specificity .
- Calibration Standards : Isotope-labeled internal standards (e.g., <sup>13</sup>C-sorbicillactone A) to correct for ionization suppression .
- Extraction Efficiency : Optimization of solvent systems (e.g., ethyl acetate vs. methanol) for maximum recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
